3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
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Overview
Description
The compound “3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)” is also known as Heme, Heme b, Ferroprotoporphyrin, Ferroheme, and Reduced hematin . It is the color-furnishing portion of hemoglobin and is found free in tissues and as the prosthetic group in many hemeproteins .
Molecular Structure Analysis
The molecular formula of this compound is C34H32FeN4O4 . The InChI Key is KABFMIBPWCXCRK-UHFFFAOYSA-L . For a detailed molecular structure, you may refer to resources like the Human Metabolome Database .Scientific Research Applications
1. Analytical Applications
Iron(III)-porphyrin functionalized multi-walled carbon nanotubes, a related compound to the chemical , have been used to fabricate modified glassy carbon electrodes. These electrodes demonstrate high selectivity and sensitivity for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite in urine and serum samples (Wang et al., 2012).
2. Catalysis and Synthesis
Iron(III) catalysis has been employed in the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives, showcasing the versatility of iron(III)-based compounds in synthesizing biologically and pharmaceutically important compounds (Kutubi & Kitamura, 2011).
3. Photocatalysis
A metalloporphyrin, specifically a zinc metalloporphyrin closely related to the chemical , has been employed in dye-sensitized solar cells. These cells demonstrate high incident photon-to-current efficiencies and a significant overall conversion efficiency, illustrating the potential of porphyrin-based compounds in solar energy conversion (Wang et al., 2005).
properties
CAS RN |
12040-03-8 |
---|---|
Product Name |
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
Molecular Formula |
C34H32FeN4O4 |
Molecular Weight |
616.5 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI Key |
KABFMIBPWCXCRK-UHFFFAOYSA-L |
SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] |
Other CAS RN |
14875-96-8 |
synonyms |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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